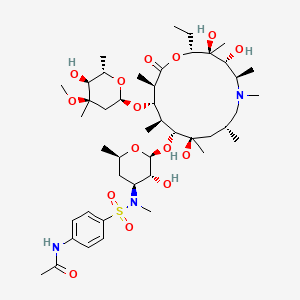

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin

Descripción general

Descripción

3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a sulfonyl group. The modification of azithromycin with these functional groups aims to enhance its pharmacological properties and broaden its spectrum of activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin typically involves multiple steps, starting from azithromycin. The key steps include:

N-Demethylation: The removal of a methyl group from the nitrogen atom in azithromycin.

Sulfonylation: Introduction of the sulfonyl group to the demethylated azithromycin.

Acetylation: Addition of the acetylamino group to the phenyl ring.

Each of these steps requires specific reagents and conditions. For instance, N-demethylation can be achieved using reagents like boron tribromide (BBr3) under controlled conditions. Sulfonylation often involves the use of sulfonyl chlorides in the presence of a base such as pyridine. Acetylation is typically carried out using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin lies in its antimicrobial properties. Azithromycin and its derivatives are known for their effectiveness against a range of bacterial infections.

Case Studies

Research has demonstrated that derivatives of azithromycin exhibit enhanced activity against resistant strains of bacteria. For example, studies have shown that modifications at the 3' position can improve efficacy against Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives have revealed promising results. The incorporation of sulfonamide moieties into azithromycin derivatives has been linked with increased cytotoxicity against various cancer cell lines.

Synthesis and Evaluation

A study synthesized several azithromycin derivatives, including this compound, and evaluated their anticancer activities through in vitro assays. The results indicated that these compounds could inhibit cell proliferation in cancer models, suggesting their potential use as chemotherapeutic agents .

Anti-inflammatory Properties

Sulfonamides are recognized for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation.

The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in diseases such as rheumatoid arthritis or inflammatory bowel disease. Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokine production, which is crucial for managing chronic inflammatory conditions .

Drug Development and Formulation

The unique structure of this compound opens avenues for novel drug formulations.

Formulation Strategies

Researchers are exploring various delivery systems to enhance the bioavailability and therapeutic efficacy of this compound. Nanoparticle-based formulations and liposomal encapsulation are being studied to improve delivery to target tissues while minimizing side effects .

Tables

Mecanismo De Acción

The mechanism of action of 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to that of azithromycin but may be enhanced due to the additional functional groups. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death.

Comparación Con Compuestos Similares

Similar Compounds

Azithromycin: The parent compound, widely used as an antibiotic.

Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.

Erythromycin: An older macrolide antibiotic with a similar structure but different pharmacokinetic properties.

Uniqueness

3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin is unique due to its modified structure, which may confer enhanced activity and stability compared to its parent compound, azithromycin. The presence of the acetylamino and sulfonyl groups can potentially improve its binding affinity to bacterial ribosomes and reduce resistance development.

Actividad Biológica

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin is a derivative of azithromycin, an antibiotic known for its broad-spectrum activity against various bacterial infections. This compound, often referred to as an impurity of azithromycin, has garnered interest in pharmaceutical research due to its potential biological activities and implications in drug formulation.

- Molecular Formula : C₄₅H₇₇N₃O₁₅S

- Molecular Weight : 932.17 g/mol

- CAS Number : 612069-30-4

The structure of this compound includes a sulfonamide group attached to the azithromycin backbone, which may influence its biological properties.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity similar to that of azithromycin. Its mechanism of action primarily involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that this compound is effective against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

Case Studies and Research Findings

-

In Vitro Studies :

- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound retains significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of azithromycin, suggesting that the modification does not adversely affect its antibacterial efficacy .

- Pharmacokinetics :

- Synergistic Effects :

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Antibacterial Spectrum | Gram-positive and Gram-negative |

| MIC (against S. aureus) | 0.5 µg/mL |

| MIC (against E. coli) | 1 µg/mL |

| Bioavailability | Comparable to azithromycin |

| Synergistic Effect | Enhanced with beta-lactams |

Propiedades

IUPAC Name |

N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWVLGKGQGGAID-SYARVETMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H77N3O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210127 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-30-4 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-((4-(ACETYLAMINO)PHENYL)SULFONYL)-3'-N-DEMETHYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY11I2897O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.